N-Methyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-amine
Description
N-Methyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-amine is a heterocyclic amine featuring a pyrrolo[3,2-b]pyridine core linked to an ethylamine group with an N-methyl substitution. The molecule’s commercial availability (e.g., through EOS Med Chem) underscores its relevance in drug discovery pipelines .
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-methyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine |
InChI |
InChI=1S/C10H13N3/c1-11-6-4-8-7-13-9-3-2-5-12-10(8)9/h2-3,5,7,11,13H,4,6H2,1H3 |
InChI Key |
HJEILIACIIDBRS-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CNC2=C1N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization followed by substitution at the N-1 position with a tert-butylcarbonate group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization and substitution reactions, optimized for yield and purity. The process would typically be carried out in batch reactors with stringent control over reaction parameters to ensure consistency and quality.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridine ring, potentially leading to the formation of dihydropyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogen atoms can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyrrolopyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-amine has been explored for its potential as a fibroblast growth factor receptor (FGFR) inhibitor . This makes it a valuable compound in cancer research, particularly for targeting tumors with abnormal FGFR signaling. Additionally, its unique structure allows for modifications that can enhance its activity and selectivity, making it a versatile scaffold in drug discovery.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as the ATP-binding site of FGFRs . The pyrrolopyridine core facilitates binding through hydrogen-bond interactions, which inhibit the receptor’s activity. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a promising candidate for anticancer therapies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolopyridine-Based Derivatives
2-{1H-Pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride
- Structural Difference : Lacks the N-methyl group on the ethylamine chain.
- Physicochemical Properties : Molecular weight 175.62 g/mol (vs. 189.66 g/mol for the target compound) and CAS 27311-25-7 .
2-{5-Methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride
- Structural Difference : Features a methyl group at the 5-position of the pyrrolopyridine ring.
- Synthesis : Prepared via chloroethylation of pyrrolopyridine intermediates, similar to protocols in azatryptamine synthesis .
- Impact : Methylation at the 5-position could enhance steric hindrance, influencing receptor-binding selectivity .
1-Methyl-4-azatryptamine and 1-Methyl-7-azatryptamine
Amine-Substituted Derivatives
N-Methyl-2-(pyridin-3-yl)ethan-1-amine
- Structural Difference : Replaces the pyrrolopyridine core with a pyridine ring.
- Synthetic Utility : Used as a precursor in the synthesis of multitarget inhibitors (e.g., MAO B inhibitors) .
- Activity : Pyridine-based analogs often exhibit reduced binding to indoleamine targets compared to pyrrolopyridine derivatives .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
Heterocyclic Variants with Modified Cores
2-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-amine hydrochloride
- Structural Difference : Chlorine substitution at the 5-position and [2,3-b] ring fusion.
- Synthesis : Achieved via desilylation using tetrabutylammonium fluoride .
2-{1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride
Data Tables
Table 1: Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| N-Methyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-amine | C₁₁H₁₃N₃ | 189.66 | Not specified | N-methyl, [3,2-b] ring fusion |
| 2-{1H-Pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride | C₉H₁₀ClN₃O | 175.62 | 27311-25-7 | Unmethylated amine |
| 2-{5-Methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride | C₁₀H₁₄Cl₂N₃ | 245.15 | Not specified | 5-methyl on pyrrolopyridine |
| N-Methyl-2-(pyridin-3-yl)ethan-1-amine | C₈H₁₂N₂ | 136.20 | Not specified | Pyridine core |
Research Implications and Gaps
- Biological Activity: Limited data exist on the target compound’s specific targets, though analogs like azatryptamines are linked to melatonin receptor modulation .
- SAR Insights : Methylation on the amine (N-methyl) and pyrrolopyridine ring positions (5-methyl) may fine-tune lipophilicity and target engagement .
- Synthetic Challenges : Low yields in cyclopropylamine derivatives (e.g., 17.9% ) highlight the need for optimized protocols.
Biological Activity
N-Methyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-amine, with the CAS number 1189798-99-9, is a synthetic compound that belongs to the pyrrolopyridine class of heterocycles. This compound has garnered interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. Its unique structure contributes to its interactions with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H13N3, with a molecular weight of approximately 175.23 g/mol. The compound features a pyrrolopyridine core which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H13N3 |
| Molecular Weight | 175.23 g/mol |
| CAS Number | 1189798-99-9 |
Research indicates that compounds similar to this compound interact with various receptors in the central nervous system (CNS) and may exhibit neuroactive properties. The binding affinity of these compounds to specific receptors can lead to significant biological effects, including modulation of neurotransmitter systems.
Neuroactive Properties
Studies have shown that this compound may possess antidepressant-like effects. Similar compounds in the pyrrolopyridine class have been evaluated for their ability to influence serotonin and dopamine pathways, which are crucial in mood regulation.
Antitumor Activity
In vitro studies suggest that this compound may exhibit antiproliferative effects against certain cancer cell lines. For instance, derivatives of pyrrolopyridines have demonstrated activity against acute myeloid leukemia (AML) and small cell lung cancer (SCLC) cell lines, indicating potential applications in cancer therapy.
Case Studies and Research Findings
- Antiproliferative Activity : A study evaluating pyrrolopyridine derivatives found that certain compounds exhibited potent activity against AML cell lines MV4-11 and Kasumi-1. These compounds activated CD86 mRNA expression and induced differentiation in AML cells, suggesting a mechanism that could be explored further for therapeutic development .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has identified key modifications that enhance biological activity. For example, specific substitutions on the pyrrolopyridine core have been linked to improved binding affinities and increased efficacy against tumor cells .
- Comparative Analysis : A comparative analysis of structurally related compounds highlighted the diversity within the pyrrolopyridine class. For instance:
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| 2-{7-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine | 2172508-47-1 | Antidepressant |
| 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-y}ethanamine hydrochloride | 2060008-06-0 | Antitumor |
| N-Methyl-N-(pyrrolo[2,3-b]pyridin) ethanamine | 1189798–99–9 | Neuroactive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
